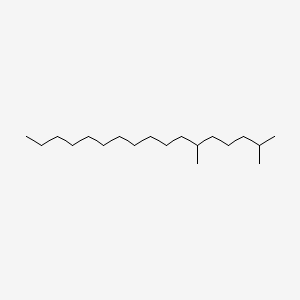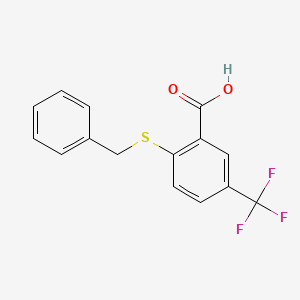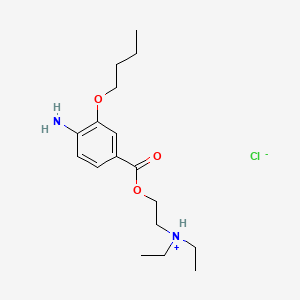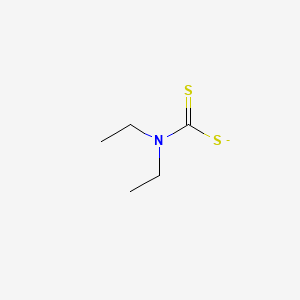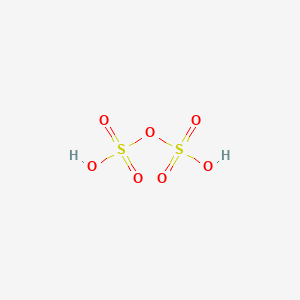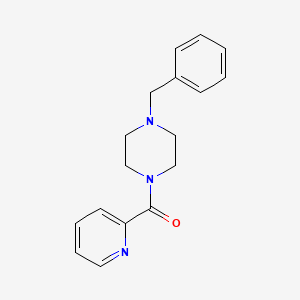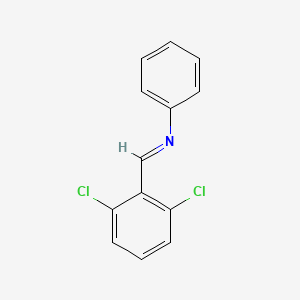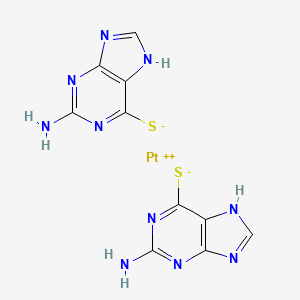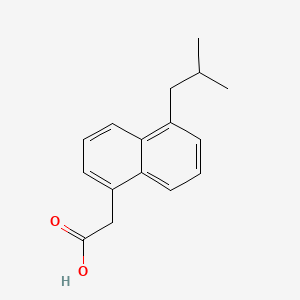
5-Isobutylnaphthalene-1-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isobutylnaphthalene-1-acetic acid is an organic compound with the molecular formula C16H18O2. It is a derivative of naphthalene, featuring an isobutyl group at the 5-position and an acetic acid group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutylnaphthalene-1-acetic acid typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, undergoes a Friedel-Crafts alkylation reaction with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the isobutyl group at the 5-position.
Acetic Acid Introduction: The resulting 5-isobutylnaphthalene is then subjected to a carboxylation reaction using carbon dioxide (CO2) and a strong base like sodium hydroxide (NaOH) to introduce the acetic acid group at the 1-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Isobutylnaphthalene-1-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogenated derivatives or other functional groups.
Scientific Research Applications
5-Isobutylnaphthalene-1-acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Isobutylnaphthalene-1-acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell signaling, and metabolism
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-acetic acid: Lacks the isobutyl group, resulting in different chemical properties and reactivity.
Isobutylnaphthalene: Lacks the acetic acid group, limiting its applications in certain reactions.
Uniqueness
5-Isobutylnaphthalene-1-acetic acid is unique due to the presence of both the isobutyl and acetic acid groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
72221-66-0 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
2-[5-(2-methylpropyl)naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C16H18O2/c1-11(2)9-12-5-3-8-15-13(10-16(17)18)6-4-7-14(12)15/h3-8,11H,9-10H2,1-2H3,(H,17,18) |
InChI Key |
MJPDFVFWDUWGPQ-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=C2C=CC=C(C2=CC=C1)CC(=O)O |
Canonical SMILES |
CC(C)CC1=C2C=CC=C(C2=CC=C1)CC(=O)O |
Synonyms |
5-isobutyl-1-naphthylacetic acid 5-isobutylnaphthalene-1-acetic acid IBNAA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



